2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a methoxypropyl group, a pyrazolyl group, and a dioxo-dihydro-isoindole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a coupling reaction with a pyrazole derivative.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo substitution reactions, especially at the pyrazolyl group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Another positional isomer with the carboxamide group at a different location.
Uniqueness
The uniqueness of 2-(3-methoxypropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-20-10-12(9-18-20)19-15(22)11-4-5-13-14(8-11)17(24)21(16(13)23)6-3-7-25-2/h4-5,8-10H,3,6-7H2,1-2H3,(H,19,22) |
InChI Key |
NNHPSRQWNVLFCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.